molecular formula C49H76N6O11 B14745580 (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic

(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic

Cat. No.: B14745580
M. Wt: 925.2 g/mol
InChI Key: ORFNVPGICPYLJV-JMILJPQKSA-N
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Description

This compound is a highly complex synthetic molecule featuring a pyrrolidine core substituted with multiple amide linkages, methoxy groups, and a terminal 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl moiety. Its stereochemistry is rigorously defined, with (2S), (2R), (3R,4S,5S), and other chiral centers ensuring precise three-dimensional orientation. Its design incorporates motifs seen in peptide-based therapeutics and fluorinated prodrugs .

Properties

Molecular Formula

C49H76N6O11

Molecular Weight

925.2 g/mol

IUPAC Name

2-[[3-[(2S)-1-[(4S)-4-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32?,33?,35?,36-,37?,42?,43?,44-,45?/m0/s1

InChI Key

ORFNVPGICPYLJV-JMILJPQKSA-N

Isomeric SMILES

CCC(C)[C@@H](C(CC(=O)N1CCC[C@H]1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-L-phenylalanine” involves multiple steps, including the formation of amide bonds, protection and deprotection of functional groups, and stereoselective synthesis to ensure the correct configuration at each chiral center. Typical reaction conditions may involve the use of coupling reagents such as EDCI or HATU, and protecting groups like Boc or Fmoc.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as preparative HPLC.

Chemical Reactions Analysis

Amide Bond Formation

The synthesis of this peptide likely involves iterative coupling of amino acids using activated esters or carbodiimides. For example, the N-methylhexanamido group suggests a reaction between N-methylhexanamine and a carboxylic acid, activated by a coupling reagent like HATU .

Mechanism :

  • Activation : A carboxylic acid reacts with HATU to form an activated intermediate.

  • Coupling : The activated intermediate reacts with an amine (e.g., N-methylhexanamine) to form an amide bond .

Stereochemical Considerations

The compound’s stereochemical complexity suggests advanced synthetic strategies:

  • Chiral pool synthesis : Incorporation of chiral amino acids (e.g., (3R,4S,5S)-heptanoyl) as building blocks.

  • Asymmetric hydrogenation : Potential use for reducing double bonds with enantioselective catalysts.

  • Protecting group interplay : Sequential deprotection of Fmoc/Boc groups to control stereochemical outcomes during coupling steps.

Table 2: Stereochemical Control Methods

MethodApplicationExample Reagents/Conditions
Chiral pool synthesisDirect use of chiral amino acids(3R,4S,5S)-heptanoyl (from natural sources)
Asymmetric hydrogenationReduction of double bonds with enantioselectivityRhodium catalysts, H2 pressure

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-L-phenylalanine” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Feature Target Compound Compound 16 () Compound 17 () Example 1 ()
Core Structure Pyrrolidine with amide-linked substituents Tetrahydrofuran with triazole and fluorinated chains Tetrahydrofuran with triazole and fluorinated chains Pyridine-pyrrolo[2,3-d]pyrimidine hybrid
Key Functional Groups 2,5-Dioxopyrrole, methoxy, N-methylhexanamido Heptadecafluoroundecanamido, triazole Heptadecafluoroundecanamido, triazole Difluorophenyl-hydroxyacetyl, isopropyl carboxamide
Stereochemistry Multiple defined chiral centers (e.g., 2S, 2R, 3R, 4S, 5S) Limited stereochemical details provided Limited stereochemical details provided Defined (2R)-configuration for difluorophenyl-hydroxyacetyl group
Synthetic Complexity High (multi-step amide coupling, stereoselective synthesis) Moderate (Pd-catalyzed cross-coupling, fluorinated chain integration) Moderate (similar to Compound 16) High (Suzuki-Miyaura coupling, chromatography purification)
Potential Applications Hypothesized: Enzyme inhibition, prodrug activation Fluorinated tags for imaging or stability Fluorinated tags for imaging or stability Anticancer or kinase inhibition (based on pyrimidine scaffold)

Key Findings:

Structural Complexity : The target compound exceeds most analogs in stereochemical complexity, aligning with trends in peptide-derived therapeutics requiring precise spatial arrangements for target binding .

Synthetic Challenges : The target compound’s synthesis likely requires advanced stereocontrol techniques, contrasting with the Pd-catalyzed methods used for triazole-containing compounds in .

Research Findings and Mechanistic Insights

  • Bioactivity Gaps: No direct bioactivity data for the target compound are available in the evidence. However, structurally related fluorinated compounds () demonstrate enhanced stability and bioavailability, suggesting the target’s fluorinated hexanamido group may confer similar advantages .
  • Comparative Toxicity: While OSCC-focused studies () highlight ferroptosis inducers’ selective toxicity, the target compound’s lack of redox-active groups (e.g., quinones) may reduce off-target effects compared to natural ferroptosis-inducing compounds .

Biological Activity

The compound , (2S)-2-[(2R)-2-[(R)-(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-ylmethyl]propanamido]-3-phenylpropanoic is a complex molecule with potential biological activity that warrants detailed exploration. This article synthesizes available research findings, including data tables and case studies, to elucidate the biological effects associated with this compound.

Chemical Structure and Properties

The compound's structure features multiple stereocenters and functional groups that contribute to its biological activity. Its molecular formula is complex, indicating a large molecular weight and diverse functional groups which may interact with various biological targets.

  • Target Interactions : The compound is believed to interact with several biological targets, including:
    • Dihydrofolate reductase (DHFR) : Inhibition of this enzyme can disrupt folate metabolism, which is crucial for DNA synthesis and cell proliferation.
    • Kinases : Potential interactions with tyrosine-protein kinases may influence signaling pathways involved in cell growth and differentiation.
  • Antitumor Activity : Preliminary studies suggest that the compound exhibits antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against melanoma and urothelial cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AntitumorInhibition of cancer cell growth
Enzyme InhibitionDihydrofolate reductase (DHFR)
AntibacterialInhibition of pathogenic bacteria

Case Studies

  • Antitumor Efficacy : In a study evaluating the compound's effect on human cancer cell lines, significant inhibition of cell proliferation was observed. The IC50 values indicated potent activity against HeLa (human cervical carcinoma) and A549 (human lung carcinoma) cells, suggesting its potential as an anticancer agent.
  • Antibacterial Properties : The compound also demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were indicative of its effectiveness in preventing bacterial growth.

Research Findings

Recent investigations into the compound have highlighted its multifaceted biological activities:

  • In vitro Studies : Laboratory tests have confirmed its ability to inhibit key enzymes involved in metabolic pathways crucial for cancer progression.
  • In vivo Studies : Animal models have shown promising results in tumor reduction when treated with the compound, supporting its therapeutic potential.

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